2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
CAS No.: 885275-72-9
Cat. No.: VC3183158
Molecular Formula: C9H6ClN3
Molecular Weight: 191.62 g/mol
* For research use only. Not for human or veterinary use.
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile - 885275-72-9](/images/structure/VC3183158.png)
Specification
CAS No. | 885275-72-9 |
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Molecular Formula | C9H6ClN3 |
Molecular Weight | 191.62 g/mol |
IUPAC Name | 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile |
Standard InChI | InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 |
Standard InChI Key | TVHZJWABGHPMQH-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1C#N)CCl |
Canonical SMILES | C1=CC2=NC(=CN2C=C1C#N)CCl |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile features a bicyclic heterocyclic system consisting of a fused imidazole and pyridine ring, forming the core imidazo[1,2-a]pyridine scaffold. This core structure is substituted with two key functional groups: a chloromethyl group at position 2 and a carbonitrile (cyano) group at position 6. The structural characteristics of this compound include:
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Molecular Formula: C9H6ClN3
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Core Structure: Imidazo[1,2-a]pyridine scaffold
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Position 2: Chloromethyl (-CH2Cl) substituent
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Position 6: Carbonitrile (-C≡N) group
Physicochemical Properties
Based on structurally similar compounds such as 2-(chloromethyl)imidazo[1,2-a]pyrimidine, the following physicochemical properties can be predicted for 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile:
Table 1: Predicted Physicochemical Properties
Chemical Reactivity
The compound possesses two distinct reactive centers that dictate its chemical behavior:
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The chloromethyl group at position 2 serves as an electrophilic site susceptible to nucleophilic substitution reactions. This reactive handle allows for further functionalization and can potentially act as an alkylating agent.
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The carbonitrile group at position 6 can undergo various transformations typical of nitriles, including:
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Hydrolysis to carboxylic acids
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Reduction to primary amines
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Conversion to amidines or tetrazoles
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Participation in cycloaddition reactions
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The presence of these two functionally distinct groups creates opportunities for selective chemical transformations and application in diverse synthetic pathways.
Synthesis Methods
Condensation Approach
One of the most promising routes would involve the condensation of 2-amino-5-cyanopyridine with chloroacetaldehyde or a suitable chloroacetaldehyde equivalent. This approach is supported by extensive precedent in the synthesis of 2-substituted imidazo[1,2-a]pyridines . The reaction typically proceeds through the following steps:
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Nucleophilic attack of the pyridine nitrogen on the aldehyde carbon
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Cyclization involving the amino group
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Dehydration to form the imidazole ring
This reaction can be efficiently catalyzed by acids such as perchloric acid or hydrochloric acid under metal-free conditions, as demonstrated for related compounds .
Functionalization of the Preformed Scaffold
An alternative approach would involve:
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Initial synthesis of the imidazo[1,2-a]pyridine core structure
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Introduction of the chloromethyl group at position 2 via chloromethylation
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Installation of the carbonitrile functionality at position 6 through cyanation methods
This stepwise approach might offer advantages in terms of regioselectivity and control over the reaction conditions for each transformation.
Purification and Characterization
Following synthesis, purification of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile would typically employ column chromatography or recrystallization techniques . The compound could be characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS) for molecular weight confirmation
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Infrared (IR) spectroscopy, with a characteristic nitrile absorption band expected around 2200-2250 cm⁻¹
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High-Performance Liquid Chromatography (HPLC) for purity assessment
Structure-Activity Relationships
Role of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core provides several favorable characteristics for drug development:
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Hydrogen bond acceptor capability through the nitrogen atoms
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Planar aromatic system that can engage in π-stacking interactions
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Ability to mimic certain biological structures
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Metabolic stability compared to some other heterocyclic systems
Significance of Specific Substitution Pattern
The particular substitution pattern in 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile may confer unique properties:
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The chloromethyl group at position 2:
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Provides a reactive site for further chemical elaboration
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Could potentially interact with nucleophilic residues in biological targets
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Modulates the electronic properties of the heterocyclic system
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The carbonitrile group at position 6:
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Acts as a hydrogen bond acceptor
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Increases the compound's dipole moment
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Potentially enhances binding to specific protein pockets
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Might improve metabolic stability and pharmacokinetic properties
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The combination of these substituents creates a molecule with distinctive electronic and steric properties that could translate to specific biological activities or synthetic utilities.
Research Status and Future Directions
Current Knowledge Gaps
Several research opportunities exist regarding 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile:
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Optimization of synthetic pathways specifically for this compound
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Comprehensive experimental determination of physicochemical properties
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Evaluation of proton pump inhibitory activity and comparison with established PPIs
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Exploration of other potential biological activities (antimicrobial, antiviral, etc.)
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Investigation of structure-activity relationships through systematic modification of the substitution pattern
Promising Research Directions
Future research could focus on:
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Development of efficient and scalable synthetic routes with high regioselectivity
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Comprehensive biological screening to identify potential therapeutic applications
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Exploration of the compound's utility as a building block for more complex molecules
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Investigation of potential applications in materials science or as ligands in coordination chemistry
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Computational studies to predict binding modes and interactions with biological targets
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